Cas no 2228992-34-3 ((1-cyclopropyl-4,4-difluorocyclohexyl)methanamine)

(1-Cyclopropyl-4,4-difluorocyclohexyl)methanamine is a fluorinated cyclohexylamine derivative featuring a cyclopropyl substituent, offering unique steric and electronic properties. The difluorination at the 4-position enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The cyclopropyl group contributes to conformational rigidity, potentially improving binding selectivity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting agents, enzyme inhibitors, or receptor modulators due to its balanced polarity and structural versatility. Its synthetic accessibility and functional group compatibility further support its utility in scaffold diversification and lead optimization.
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine structure
2228992-34-3 structure
Product Name:(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
CAS No:2228992-34-3
MF:C10H17F2N
MW:189.245489835739
CID:6074001
PubChem ID:165685414
Update Time:2025-06-09

(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
    • EN300-1928840
    • 2228992-34-3
    • Inchi: 1S/C10H17F2N/c11-10(12)5-3-9(7-13,4-6-10)8-1-2-8/h8H,1-7,13H2
    • InChI Key: SBJUPZNGRZQMPD-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CN)(CC1)C1CC1)F

Computed Properties

  • Exact Mass: 189.13290587g/mol
  • Monoisotopic Mass: 189.13290587g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1928840-0.05g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
0.05g
$1188.0 2023-09-17
Enamine
EN300-1928840-0.1g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
0.1g
$1244.0 2023-09-17
Enamine
EN300-1928840-0.25g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
0.25g
$1300.0 2023-09-17
Enamine
EN300-1928840-0.5g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
0.5g
$1357.0 2023-09-17
Enamine
EN300-1928840-1.0g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
1g
$1500.0 2023-06-01
Enamine
EN300-1928840-2.5g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
2.5g
$2771.0 2023-09-17
Enamine
EN300-1928840-5.0g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
5g
$4349.0 2023-06-01
Enamine
EN300-1928840-10.0g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
10g
$6450.0 2023-06-01
Enamine
EN300-1928840-1g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
1g
$1414.0 2023-09-17
Enamine
EN300-1928840-5g
(1-cyclopropyl-4,4-difluorocyclohexyl)methanamine
2228992-34-3
5g
$4102.0 2023-09-17

Additional information on (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine

Exploring the Potential of (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine (CAS No. 2228992-34-3) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine (CAS No. 2228992-34-3) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its cyclopropyl and difluorocyclohexyl moieties, offers a promising scaffold for drug discovery. Researchers are particularly intrigued by its potential applications in targeting central nervous system (CNS) disorders, a hot topic in current medical research. The compound's methanamine group further enhances its versatility, making it a valuable candidate for further exploration.

The growing demand for novel small molecule therapeutics has placed compounds like (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine at the forefront of innovation. Recent studies suggest that its unique fluorine substitution pattern may contribute to improved metabolic stability and bioavailability—key factors that pharmaceutical companies prioritize when developing new drugs. This aligns perfectly with current industry trends focusing on drug optimization and ADME properties, which are frequently searched terms in scientific databases and AI-powered research tools.

From a synthetic chemistry perspective, the preparation of 2228992-34-3 presents interesting challenges that have captured the attention of organic chemists worldwide. The incorporation of both cyclopropyl and difluorocyclohexyl groups requires sophisticated synthetic strategies, making it a compelling subject for discussions about advanced organic synthesis techniques. These aspects are particularly relevant given the current emphasis on green chemistry and atom economy in pharmaceutical manufacturing processes.

The potential therapeutic applications of (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine extend to several areas of high research activity. Preliminary computational studies indicate possible interactions with various neurotransmitter receptors, sparking interest in its potential for neurological conditions. This connection to brain health research is particularly timely, as public awareness and scientific investigation into cognitive function and mental wellbeing continue to grow exponentially.

Quality control and analytical characterization of CAS 2228992-34-3 represent another area of significant importance. Modern analytical techniques such as LC-MS and NMR spectroscopy play crucial roles in verifying the compound's purity and structural integrity. These aspects are critical for researchers who frequently search for information about compound characterization methods and pharmaceutical analysis protocols.

As research into (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine progresses, its potential role in medicinal chemistry becomes increasingly apparent. The compound's balanced lipophilicity, suggested by its difluorocyclohexyl component, may offer optimal blood-brain barrier penetration—a property highly sought after in CNS drug development. This characteristic aligns with current pharmaceutical industry priorities and frequently searched topics related to drug delivery optimization.

The future research directions for 2228992-34-3 may include detailed structure-activity relationship studies and further exploration of its pharmacological profile. These investigations would contribute valuable data to the growing body of knowledge about fluorinated compounds in drug discovery—a subject of increasing importance given the rising popularity of fluorine chemistry in pharmaceutical research.

In conclusion, (1-cyclopropyl-4,4-difluorocyclohexyl)methanamine (CAS No. 2228992-34-3) represents a fascinating example of modern pharmaceutical innovation. Its unique structural features and potential therapeutic applications position it as a compound worthy of continued investigation, particularly in light of current trends toward personalized medicine and targeted therapies. As research progresses, this molecule may well contribute to important advances in drug discovery and development.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm